molecular formula C11H13N B8786429 2-(4-Propylphenyl)acetonitrile CAS No. 3166-98-1

2-(4-Propylphenyl)acetonitrile

Cat. No. B8786429
CAS RN: 3166-98-1
M. Wt: 159.23 g/mol
InChI Key: FMNKBHRIVOFECV-UHFFFAOYSA-N
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Patent
US08809012B2

Procedure details

2-(4-propylphenyl)acetonitrile (41.0 mg, 0.257 mmol) was dissolved in 1 mL of 30% aqueous sodium hydroxide solution and stirred under reflux condition for 4 hours. Upon completion of the reaction, the reaction solution was acidified by adding 3 mL of 10% aqueous hydrogen chloride solution and extracted with diethyl ether (3 mL×3). The organic layer thus obtained was treated with anhydrous magnesium sulfate to remove water. The precipitate was filtered out and the resulting solution was concentrated by distillation under reduced pressure and purified by column chromatography to obtain 34.8 mg (0.195 mmol, 76%) of the desired compound (balance unit of tag β).
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#N)=[CH:6][CH:5]=1)[CH2:2][CH3:3].Cl.S([O-])([O-])(=O)=[O:15].[Mg+2].[OH-:20].[Na+]>>[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:15])=[O:20])=[CH:6][CH:5]=1)[CH2:2][CH3:3] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
41 mg
Type
reactant
Smiles
C(CC)C1=CC=C(C=C1)CC#N
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux condition for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3 mL×3)
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
CUSTOM
Type
CUSTOM
Details
to remove water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.195 mmol
AMOUNT: MASS 34.8 mg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.